molecular formula C11H12F3NO B2420598 2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine CAS No. 2199686-10-5

2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine

Cat. No. B2420598
CAS RN: 2199686-10-5
M. Wt: 231.218
InChI Key: SDOPCPZLNAZNAG-UHFFFAOYSA-N
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Description

2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein kinase known as PAK4, which is involved in various cellular processes such as cell migration, proliferation, and survival.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis methods for fluoropyridines, including the 2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine, have been explored. For instance, the Synthesis of fluorinated pyridines by the Balz-Schiemann reaction highlights techniques for producing fluorinated pyridines effectively (Matsumoto et al., 1984). Similarly, the use of N-halogeno compounds for site-specific fluorination of carbanions with perfluoro-N-fluoropiperidine demonstrates another approach to synthesize fluorinated compounds including pyridines (Banks et al., 1991).

  • Chemical Reactions and Properties : The study of thermal and acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines provides insights into the chemical behavior of similar fluoropyridines under various conditions (Faragher & Gilchrist, 1979). The selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals offers another perspective on chemical reactions involving fluoropyridines (Gryaznova et al., 2016).

Potential Therapeutic Applications

  • Biological Properties : The synthesis and biological properties of some cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine explores the potential biological applications of fluoropyridines. This includes evaluating their inhibitory effects on the growth and metabolism of murine leukemia L1210 cells (Hunston et al., 1984).

  • Structural Analysis : Investigations into the crystal structure of fluroxypyr, which is structurally related to fluoropyridines, help understand the molecular configuration and potential interaction mechanisms of these compounds (Park et al., 2016).

Other Applications

  • Radiosynthesis : The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a "minimalist" radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate demonstrates the use of fluoropyridines in radiotracer development, which has implications in medical imaging (Pauton et al., 2019).

  • Photoredox Catalysis : The paper on the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds indicates potential applications in synthetic organic chemistry, particularly in the development of new fluoromethylation protocols (Koike & Akita, 2016).

Safety and Hazards

While specific safety and hazard information for “2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine” is not available, general safety measures for handling similar compounds include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)oxy-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-9-2-1-7-15-10(9)16-8-3-5-11(13,14)6-4-8/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOPCPZLNAZNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C=CC=N2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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